Ibulocydine -

Ibulocydine

Catalog Number: EVT-287612
CAS Number:
Molecular Formula: C16H20BrN5O6
Molecular Weight: 458.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ibulocydine is a potent CDK inhibitor. Ibulocydine has high activity against Cdk7/cyclin H/Mat1 and Cdk9/cyclin T. Ibulocydine inhibited the growth of HCC cells more effectively than other Cdk inhibitors, including olomoucine and roscovitine, whereas ibulocydine as well as the other Cdk inhibitors and BMK-Y101 minimally influenced the growth of normal hepatocyte cells. Ibulocydine induced apoptosis in HCC cells, most likely by inhibiting Cdk7 and Cdk9. In vitro treatment of HCC cells with ibulocydine rapidly blocked phosphorylation of the carboxyl-terminal domain (CTD) of the large subunit of RNA polymerase II, a process mediated by Cdk7/9. Anti-apoptotic gene products such as Mcl-1, survivin, and X-linked IAP (XIAP) are crucial for the survival of many cell types, including HCC. Following the inhibition of RNA polymerase II phosphorylation, ibulocydine caused rapid down-regulation of Mcl-1, survivin, and XIAP, thus inducing apoptosis. Furthermore, ibulocydine effectively induced apoptosis in HCC xenografts with no toxic side effects. These results suggest that ibulocydine is a strong candidate anti-cancer drug for the treatment of HCC.
Overview

Ibulocydine is a novel prodrug that serves as a cyclin-dependent kinase inhibitor, specifically targeting cyclin-dependent kinase 7 and cyclin-dependent kinase 9. It is derived from BMK-Y101, which has shown promise in anti-cancer therapies, particularly against hepatocellular carcinoma and triple-negative breast cancer. Ibulocydine is recognized for its ability to induce apoptosis in cancer cells while exhibiting minimal effects on normal hepatocyte cells, making it a potential candidate for targeted cancer therapies.

Source and Classification

Ibulocydine is classified as a prodrug of the specific cyclin-dependent kinase inhibitor BMK-Y101. It is designed to enhance the efficacy of the parent compound by improving its pharmacokinetic properties. The compound is identified by its CAS number 1314096-68-8 and falls under the category of anti-cancer agents due to its selective action on cyclin-dependent kinases, which play a crucial role in cell cycle regulation and are often dysregulated in cancer.

Synthesis Analysis

Methods and Technical Details

The synthesis of ibulocydine involves the modification of BMK-Y101 to create an isobutyrate ester structure. This modification enhances its solubility and bioavailability. The synthetic route typically includes:

  1. Formation of the Isobutyrate Ester: This step involves reacting BMK-Y101 with isobutyric acid under controlled conditions to form the ester.
  2. Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

The synthesis can be monitored using thin-layer chromatography and characterized through spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of ibulocydine .

Molecular Structure Analysis

Structure and Data

Ibulocydine possesses a complex molecular structure that can be represented as follows:

  • Molecular Formula: C19H22N4O4
  • Molecular Weight: 370.40 g/mol

The structural analysis reveals functional groups that contribute to its activity as a cyclin-dependent kinase inhibitor, including an isobutyrate moiety that enhances its prodrug characteristics. The specific arrangement of atoms allows for effective binding to the active sites of cyclin-dependent kinases .

Chemical Reactions Analysis

Reactions and Technical Details

Ibulocydine primarily acts through inhibition of cyclin-dependent kinases, leading to several downstream effects:

  1. Inhibition of Phosphorylation: Ibulocydine inhibits the phosphorylation of the carboxyl-terminal domain of RNA polymerase II, mediated by cyclin-dependent kinases 7 and 9. This inhibition disrupts transcriptional regulation crucial for cancer cell survival .
  2. Induction of Apoptosis: The compound promotes apoptosis in cancer cells by down-regulating anti-apoptotic proteins such as Mcl-1, survivin, and X-linked inhibitor of apoptosis protein (XIAP) .

These reactions underscore ibulocydine's potential as an effective therapeutic agent against cancers characterized by dysregulated cell cycle control.

Mechanism of Action

Process and Data

Ibulocydine exerts its anti-cancer effects primarily through the following mechanisms:

  1. Inhibition of Cyclin-Dependent Kinases: By selectively inhibiting cyclin-dependent kinases 7 and 9, ibulocydine disrupts critical phosphorylation events necessary for cell cycle progression.
  2. Apoptosis Induction: The inhibition leads to decreased levels of anti-apoptotic proteins, facilitating programmed cell death in cancer cells while sparing normal cells from toxicity .

The mechanism highlights the compound's specificity towards cancerous cells, making it a promising candidate for targeted therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Ibulocydine typically appears as a white to off-white crystalline solid.
  • Solubility: It demonstrates good solubility in organic solvents like dimethyl sulfoxide but limited solubility in water, characteristic of many prodrugs designed for enhanced cellular uptake.
  • Melting Point: The melting point ranges around 213–214 °C, indicating stability under physiological conditions .

These properties are critical for determining formulation strategies in drug development.

Applications

Scientific Uses

Ibulocydine shows significant potential in various scientific applications:

  1. Cancer Treatment: It has been extensively studied for its efficacy against hepatocellular carcinoma and triple-negative breast cancer, demonstrating superior activity compared to existing treatments like olomoucine and roscovitine .
  2. Research Tool: As a cyclin-dependent kinase inhibitor, ibulocydine serves as a valuable tool in research focused on cell cycle regulation, apoptosis, and cancer biology.

The ongoing studies into ibulocydine's mechanisms and therapeutic applications continue to highlight its importance in oncology research and development.

Introduction

Hepatocellular Carcinoma (HCC) Pathogenesis and Unmet Therapeutic Needs

Hepatocellular carcinoma arises from a complex interplay of genetic and environmental factors, with frequent abnormalities in cell cycle regulation serving as a hallmark of the disease. Molecular studies have demonstrated that HCC cells commonly exhibit loss or functional inactivation of endogenous CDK inhibitors (e.g., p16INK4A), coupled with overexpression of cyclins and CDKs that drive uncontrolled proliferation [9]. This dysregulation leads to hyperactivation of the retinoblastoma (Rb) pathway, facilitating G1-S phase transition and unchecked cell division. Despite advances in systemic therapies, advanced HCC remains notoriously resistant to conventional chemotherapy, with sorafenib (a multi-kinase inhibitor) providing only modest survival benefits. The high recurrence rates after surgical interventions and limited efficacy of existing targeted therapies underscore the urgent need for mechanistically novel agents that address core cell cycle defects in HCC [2].

Cyclin-Dependent Kinases (CDKs) as Therapeutic Targets in Oncology

CDKs constitute a family of serine/threonine kinases that partner with cyclins to regulate key transitions in the cell cycle. Based on their functions, CDKs are categorized into:

  • Cell cycle CDKs (CDK1, CDK2, CDK4, CDK6) that directly control cell cycle progression through phosphorylation of critical substrates like Rb protein
  • Transcriptional CDKs (CDK7, CDK8, CDK9) that regulate RNA polymerase II activity and control gene expression [3]

In HCC, CDK4/6-cyclin D complexes are frequently overexpressed, driving Rb hyperphosphorylation and E2F-mediated transcription of S-phase genes. Additionally, transcriptional CDKs like CDK7 and CDK9 promote cancer cell survival through sustained expression of short-lived anti-apoptotic proteins (e.g., Mcl-1, survivin). The dependency of HCC on specific CDK isoforms makes them compelling therapeutic targets, as selective inhibition can halt cell cycle progression and induce apoptosis while potentially sparing normal cells [2] [9].

Historical Development of CDK Inhibitors: From Flavopiridol to Third-Generation Agents

The development of CDK inhibitors has evolved through three generations with progressively improved selectivity profiles:

Table 1: Generational Development of CDK Inhibitors

GenerationRepresentative AgentsTarget ProfileClinical Limitations
FirstFlavopiridol, RoscovitinePan-CDKHigh toxicity, limited efficacy
SecondDinaciclib, AT7519Multi-CDKNarrow therapeutic index
ThirdPalbociclib, AbemaciclibSelective CDK4/6Limited activity in HCC

First-generation inhibitors (e.g., flavopiridol) demonstrated potent CDK inhibition in vitro but exhibited significant off-target effects and dose-limiting toxicities in clinical trials. Second-generation compounds showed improved specificity but still targeted multiple CDKs, resulting in adverse effects that hampered clinical utility. The third-generation agents, particularly selective CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib), revolutionized breast cancer treatment but showed limited efficacy in HCC, likely due to the complex CDK dependency patterns and compensatory mechanisms in liver cancer [4] [6]. This historical context highlights the need for novel inhibitors with optimized target profiles for HCC.

Rationale for Ibulocydine as a Novel Prodrug CDK Inhibitor

Ibulocydine (isobutyrate prodrug of BMK-Y101) was rationally designed to overcome limitations of earlier CDK inhibitors through two key innovations:

  • Prodrug Engineering: The isobutyrate moiety enhances cellular uptake and bioavailability of the active metabolite BMK-Y101
  • Dual CDK Targeting: Selective inhibition of both cell cycle (CDK7) and transcriptional (CDK9) kinases [2]

Preclinical studies demonstrated ibulocydine's superior efficacy against HCC cells compared to first-generation CDK inhibitors (olomoucine, roscovitine). Mechanistically, ibulocydine achieves:

  • Rapid inhibition of RNA polymerase II phosphorylation via CDK7/9 blockade
  • Downregulation of anti-apoptotic proteins (Mcl-1, survivin, XIAP)
  • Selective apoptosis induction in HCC cells with minimal effect on normal hepatocytes [2]

Table 2: Key Molecular Targets and Effects of Ibulocydine in HCC Models

TargetFunctionConsequence of Inhibition
CDK7/cyclin HCAK kinase, RNA Pol II CTD phosphorylationCell cycle arrest, transcriptional shutdown
CDK9/cyclin TP-TEFb complex, transcriptional elongationReduced anti-apoptotic protein expression
Mcl-1Anti-apoptotic Bcl-2 family memberMitochondrial apoptosis pathway activation
SurvivinInhibitor of apoptosis (IAP) familyCaspase activation and apoptosis

This dual mechanism disrupts both cell cycle progression and survival signals, creating a synergistic anti-tumor effect. Importantly, ibulocydine demonstrated significant in vivo efficacy in HCC xenograft models without apparent toxicity, suggesting a favorable therapeutic window [2]. The molecular design represents a strategic advancement in CDK-targeted therapy by simultaneously addressing multiple nodes in HCC pathogenesis.

Properties

Product Name

Ibulocydine

IUPAC Name

[5-(6-bromo-5-carbamoyl-4-imino-7H-pyrrolo[2,3-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate

Molecular Formula

C16H20BrN5O6

Molecular Weight

458.26 g/mol

InChI

InChI=1S/C16H20BrN5O6/c1-5(2)16(26)27-3-6-9(23)10(24)15(28-6)22-4-20-12(18)8-7(13(19)25)11(17)21-14(8)22/h4-6,9-10,15,18,21,23-24H,3H2,1-2H3,(H2,19,25)

InChI Key

DIIPUUWSKJKSRG-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=NC(=N)C3=C2NC(=C3C(=O)N)Br)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Ibulocydine

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=NC(=N)C3=C2NC(=C3C(=O)N)Br)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.